molecular formula C17H12Cl2N2O2S B2629391 2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312941-32-5

2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2629391
CAS No.: 312941-32-5
M. Wt: 379.26
InChI Key: ZEOSNAHXLWZNMO-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The introduction of the 2,4-dichlorobenzamide moiety can be achieved through nucleophilic substitution reactions. This involves reacting 2,4-dichlorobenzoyl chloride with the thiazole derivative in the presence of a base such as triethylamine.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.

    Material Science: It is used in the development of new materials with specific electronic or optical properties.

    Industry: The compound is explored for its use in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with DNA synthesis and repair mechanisms, leading to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]benzamide
  • 2,4-dichloro-N-[4-(2-aminophenyl)-1,3-thiazol-2-yl]benzamide
  • 2,4-dichloro-N-[4-(2-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Uniqueness

2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2S/c1-23-15-5-3-2-4-12(15)14-9-24-17(20-14)21-16(22)11-7-6-10(18)8-13(11)19/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOSNAHXLWZNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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